molecular formula C16H17N5O3 B2499968 N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide CAS No. 1171735-06-0

N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide

Cat. No.: B2499968
CAS No.: 1171735-06-0
M. Wt: 327.344
InChI Key: UPMFJWQQDNKGRY-UHFFFAOYSA-N
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Description

N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C16H17N5O3 and its molecular weight is 327.344. The purity is usually 95%.
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Scientific Research Applications

Computational and Pharmacological Evaluation

  • Compounds similar to N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide have been evaluated computationally and pharmacologically for their potential in toxicity assessment, tumor inhibition, and antioxidant, analgesic, and anti-inflammatory actions. These studies involve docking against targets such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), followed by investigation of their effects in various assays (M. Faheem, 2018).

Synthesis and Characterization

  • Research has been conducted on the synthesis and characterization of similar compounds, exploring their structural properties and potential applications. This includes studies on their crystal structure and antifungal activity, indicating their usefulness in combating phytopathogenic fungi (Jin Zhang et al., 2016).

Antioxidant Activity

  • Investigations into the antioxidant properties of such compounds have shown significant results, indicating their potential use in areas where oxidative stress is a concern. This includes the study of different derivatives and their efficacy in reducing oxidative damage (K. Chkirate et al., 2019).

Antimicrobial and Antifungal Evaluation

  • Some studies have focused on the antimicrobial and antifungal properties of these compounds, suggesting their potential in the development of new treatments for microbial and fungal infections. This encompasses research on various derivatives and their effectiveness against specific pathogens (E. Darwish et al., 2014).

Molecular Docking and In Silico Analysis

  • Molecular docking and in silico analyses have been employed to understand the interaction of these compounds with various biological targets. This approach aids in the prediction of biological activity and the development of compounds with specific therapeutic effects (A. El-Azab et al., 2018).

Properties

IUPAC Name

2-phenoxy-N-[5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c1-11(2)21-13(8-9-17-21)15-19-20-16(24-15)18-14(22)10-23-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMFJWQQDNKGRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.